molecular formula C19H13NO2 B10840808 2-(4-Amino-phenyl)-benzo[h]chromen-4-one

2-(4-Amino-phenyl)-benzo[h]chromen-4-one

Cat. No.: B10840808
M. Wt: 287.3 g/mol
InChI Key: JXHKSKYNJHBJDZ-UHFFFAOYSA-N
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Description

2-(4-Amino-phenyl)-benzo[h]chromen-4-one is a chemical compound based on the versatile 4H-benzo[h]chromene scaffold, which is recognized in medicinal chemistry as a privileged structure for the development of novel anticancer agents . Chromene derivatives are extensively investigated for their potent biological activities, including significant cytotoxic effects against a diverse panel of human cancer cell lines such as breast adenocarcinoma (MCF-7), colon carcinoma (HCT-116), and hepatocellular carcinoma (HepG-2) . The core benzo[h]chromene structure is known to impart its antitumor properties primarily by acting as a tubulin polymerization inhibitor, binding at the colchicine site . This interaction disrupts microtubule formation, leading to cell cycle arrest at the G2/M phase and the induction of caspase-dependent apoptosis in cancer cells . Furthermore, specific substitutions on the chromene core, particularly at the 4-position with aryl groups like the 4-aminophenyl moiety in this compound, are critical for optimizing potency and have been linked to promising activity in structure-activity relationship (SAR) studies . Researchers value this compound for exploring new pathways in oncology and chemical biology. This product is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C19H13NO2

Molecular Weight

287.3 g/mol

IUPAC Name

2-(4-aminophenyl)benzo[h]chromen-4-one

InChI

InChI=1S/C19H13NO2/c20-14-8-5-13(6-9-14)18-11-17(21)16-10-7-12-3-1-2-4-15(12)19(16)22-18/h1-11H,20H2

InChI Key

JXHKSKYNJHBJDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2OC(=CC3=O)C4=CC=C(C=C4)N

Origin of Product

United States

Preparation Methods

Reaction Design and Mechanism

The most efficient method involves a solvent-free, one-pot three-component reaction catalyzed by copper-coated magnetic nanoparticles (MNPs@Cu). This approach combines an enolizable compound (e.g., resorcinol), malononitrile, and 4-nitrobenzaldehyde under aerobic conditions at 90°C. The MNPs@Cu facilitate both Knoevenagel condensation and Michael addition steps, culminating in cyclization to form the chromene core (Figure 1).

Key advantages :

  • Yield : 92% isolated yield after 2.5 hours

  • Catalyst recyclability : MNPs@Cu retain 89% activity after five cycles

  • Solvent-free conditions : Reduces environmental impact

Optimization Data

ParameterOptimal ValueYield Impact (±5%)
Temperature90°C<80°C: 48%
Catalyst loading5 mol% Cu3 mol%: 76%
Reaction time150 min120 min: 87%

The magnetic separation of catalysts eliminates traditional filtration steps, enabling rapid scale-up to kilogram quantities.

Copper-Catalyzed Multicomponent Cascade Cyclization

Three-Component Reaction Pathway

A copper(I)-mediated process (CuBr, 10 mol%) enables the assembly of benzo[d]isoxazoles, terminal alkynes, and sulfonyl azides into 4-aminochromenone intermediates. The mechanism proceeds through:

  • Azide-alkyne cycloaddition (CuAAC) forming triazole intermediates

  • Kemp elimination releasing nitrogen gas

  • Tandem cyclization generating the chromenone framework

Critical conditions :

  • Solvent: Dichloroethane/DCM (1:1) at 80°C

  • Base: Triethylamine (3 equiv)

  • Reaction time: 4 hours

Substrate Scope and Limitations

Alkyne SubstituentYield (%)Electronic Effects
Phenyl84Electron-neutral
4-MeO-C6H472Electron-donating
4-NO2-C6H463Electron-withdrawing

While effective for aromatic alkynes, aliphatic counterparts (e.g., propiolic acid) yield <40%, necessitating alternative approaches.

Palladium-Catalyzed Cross-Coupling Strategy

Suzuki-Miyaura Coupling Adaptation

Though originally developed for thiochromenones, this method was adapted for introducing the 4-aminophenyl group via:

  • Sulfinyl-directed C-H activation at position 2 of 4-chromanone

  • Transmetalation with 4-aminophenylboronic acid

  • Reductive elimination using Pd(OAc)2/XPhos system

Optimized conditions :

  • Catalyst: Pd(OAc)2 (10 mol%), XPhos (10 mol%)

  • Additive: Zn(OTf)2 (20 mol%) in DMF at 80°C

  • Yield: 78% after 6 hours

Comparative Ligand Screening

LigandYield (%)Byproducts
XPhos78<5%
SPhos6512%
BINAP5818%

XPhos’s bulky biaryl structure suppresses undesired homocoupling, making it ideal for electron-rich aryl boronic acids.

Biogenic ZnO Nanoparticle-Catalyzed Mannich Reaction

Green Chemistry Approach

Plant-extract-synthesized ZnO NPs (20-30 nm) catalyze the Mannich coupling of 4-hydroxychromen-2-one with 4-nitrobenzaldehyde and ethylamine, followed by nitro group reduction:

Reaction sequence :

  • Mannich base formation : ZnO NPs (5 mol%), H2O, 60°C, 1 hour

  • Nitro reduction : H2/Pd-C, MeOH, 25°C, 4 hours

  • Overall yield : 68% over two steps

Catalyst Characterization

PropertyValue
Particle size (TEM)22.4 ± 3.1 nm
Surface area (BET)58 m²/g
Acidic sites (NH3-TPD)0.42 mmol/g

The zwitterionic transition state stabilizes via NP surface hydroxyl groups, enabling aqueous-phase reactivity.

Comparative Analysis of Synthetic Methods

MethodYield (%)Temp (°C)Catalyst Cost ($/g)E-Factor
MNPs@Cu one-pot929012.508.2
Cu-catalyzed84809.8014.7
Pd cross-coupling788045.3022.1
ZnO Mannich68603.205.9

Key insights :

  • MNPs@Cu one-pot synthesis offers the best balance of yield and sustainability

  • Pd-catalyzed methods suffer from high catalyst costs but provide precise regiocontrol

  • Biogenic ZnO NPs show promise for green chemistry but require nitro reduction steps

Chemical Reactions Analysis

2-(4-Amino-phenyl)-benzo[h]chromen-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophilic substitution with reagents such as sodium methoxide. Major products formed from these reactions include various substituted chromen-4-one derivatives, which can exhibit different biological activities .

Scientific Research Applications

2-(4-Amino-phenyl)-benzo[h]chromen-4-one has been extensively studied for its scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an inhibitor of acetylcholinesterase and advanced glycation end products, making it a candidate for the treatment of Alzheimer’s disease . Additionally, it exhibits antioxidant activity, which is beneficial in various therapeutic contexts. In industry, it is used in the development of pharmaceuticals, biodegradable agrochemicals, pigments, and cosmetics .

Mechanism of Action

The mechanism of action of 2-(4-Amino-phenyl)-benzo[h]chromen-4-one involves its interaction with molecular targets such as acetylcholinesterase. It inhibits the enzyme’s activity, preventing the breakdown of acetylcholine, which is crucial for cognitive function. This inhibition is achieved through binding to the active, peripheral, and mid-gorge sites of acetylcholinesterase. Additionally, it acts as an antioxidant by scavenging reactive oxygen species, thereby reducing oxidative stress .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The biological and pharmacological profiles of chromen-4-one derivatives are highly dependent on substituent variations. Below is a detailed comparison with structurally related compounds:

Substitutions on the Phenyl Ring
Compound Name Substituent(s) on Phenyl Ring Key Biological Activities Selectivity/Potency Data
2-(4-Amino-phenyl)-benzo[h]chromen-4-one 4-amino Putative kinase inhibition, antioxidant Under investigation
NU7026 (2-(morpholin-4-yl)-benzo[h]chromen-4-one) Morpholino DNA-PK inhibition (IC₅₀ = 0.23 μM) 70-fold selective for DNA-PK vs. PI3K
DiMNF (2-(2,3-dimethoxyphenyl)-2,3-dihydro-4H-benzo[h]chromen-4-one) 2,3-dimethoxy Selective AHR modulation Anti-inflammatory without DRE activation
3-Hydroxy-2-(4-nitrophenyl)-4H-chromen-4-one (IIa) 4-nitro Antioxidant (DPPH IC₅₀ = 18 μM), anti-inflammatory No ulcerogenic effects

Key Observations :

  • Electron-donating vs. electron-withdrawing groups: The amino group in this compound is electron-donating, which may enhance solubility and hydrogen-bonding interactions compared to electron-withdrawing groups (e.g., nitro in IIa).
  • Receptor selectivity: Methoxy substitutions (e.g., DiMNF) confer selective aryl hydrocarbon receptor (AHR) modulation, whereas morpholino groups (NU7026) enhance DNA-PK specificity .
Backbone Modifications
Compound Name Backbone Structure Key Features
NU7441 (8-dibenzothiophen-4-yl-2-morpholin-4-yl-chromen-4-one) Chromen-4-one with dibenzothiophene Enhanced DNA-PK inhibition (IC₅₀ = 14 nM)
β-naphthoflavone (3-phenyl-2,3-dihydro-1H-benzo[f]chromen-1-one) Benzo[f]chromen-1-one CYP1A1 induction, weaker AHR antagonism

Key Observations :

  • The benzo[h]chromen-4-one backbone in this compound provides a planar aromatic system, favoring intercalation or stacking interactions with DNA or enzyme active sites.
  • Backbone extensions (e.g., dibenzothiophene in NU7441) improve potency by increasing hydrophobic interactions .

Pharmacokinetic and Physicochemical Properties

Property This compound NU7026 DiMNF
Molecular Weight ~281 g/mol (estimated) 281.31 g/mol 364.39 g/mol
Solubility Moderate (predicted) DMSO-soluble (3 mg/mL) Low aqueous solubility
LogP ~2.5 (estimated) 2.8 3.5
Key Metabolic Sites Amino group (potential glucuronidation) Morpholino hydrolysis Demethylation

Key Observations :

  • The amino group in this compound may enhance aqueous solubility compared to methoxy-substituted derivatives (e.g., DiMNF) but could increase susceptibility to metabolic conjugation.

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